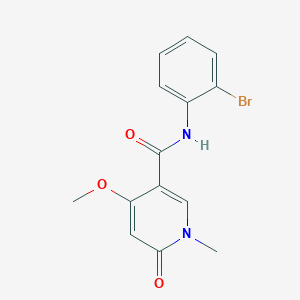
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is a structurally complex molecule that is likely to possess a range of interesting chemical and physical properties due to the presence of multiple functional groups such as the bromophenyl moiety, methoxy group, and the dihydropyridine core. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of dihydropyridine rings and the introduction of various substituents through nucleophilic substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with some structural similarities, was achieved through a series of reactions including methoxylation, oxidation, and bromination, followed by alkaline hydrolysis . This suggests that the synthesis of "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" could also involve similar steps, such as the introduction of a bromophenyl group and a methoxy group to a dihydropyridine core, followed by amide formation.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated by X-ray crystallography, revealing hydrogen bonding interactions that form infinite chains along a specific axis . Similarly, DFT calculations have been used to determine the geometrical parameters and electronic properties of compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These methods could be applied to determine the precise molecular structure of "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" and predict its electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule. The molecular electrostatic potential (MEP) surface map can be used to visualize these effects and predict sites of chemical reactivity . Additionally, the presence of amide and ester functionalities suggests that the compound may undergo hydrolysis under certain conditions, as well as participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be influenced by intermolecular interactions like hydrogen bonding . The chemical properties, including acidity, basicity, and reactivity towards radicals, can be inferred from studies on antioxidant activity, which often involve free radical scavenging tests . For the compound , similar tests could be conducted to assess its antioxidant potential and other chemical properties.
科学的研究の応用
Novel Kinase Inhibitors
Compounds with similar structural motifs have been explored as selective inhibitors for the Met kinase superfamily, demonstrating significant potential in cancer therapy due to their ability to induce complete tumor stasis in models of human gastric carcinoma. These studies highlight the role of structural modifications in enhancing enzyme potency and aqueous solubility, crucial for the development of effective therapeutic agents (Schroeder et al., 2009).
Antiprotozoal Agents
Research into similar dihydropyridine derivatives has also identified potent antiprotozoal activity, with compounds showing strong DNA affinities and effectiveness against T. b. rhodesiense and P. falciparum. This indicates the potential for these compounds in treating diseases such as sleeping sickness and malaria, showcasing the versatility of dihydropyridine structures in medicinal chemistry (Ismail et al., 2004).
Radiotracer Development
Structurally related compounds have been synthesized for use as radiotracers in studying CB1 cannabinoid receptors via positron emission tomography (PET), illustrating the intersection of chemical synthesis with advanced imaging techniques to enhance our understanding of neurological receptors (Katoch-Rouse & Horti, 2003).
Synthesis and Characterization
Efforts in the synthesis of related dihydropyridine derivatives have provided insights into achieving high regioselectivity and yield, laying the groundwork for the development of compounds with precise biological activities. Such studies are fundamental in the discovery of new materials with potential applications in drug development and beyond (Hirokawa et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGPICEXIPLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

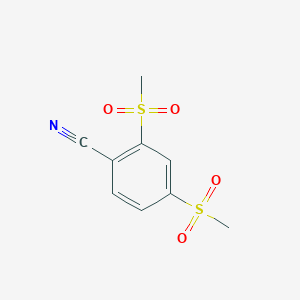
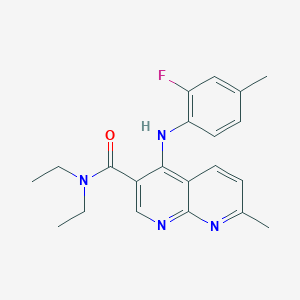
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

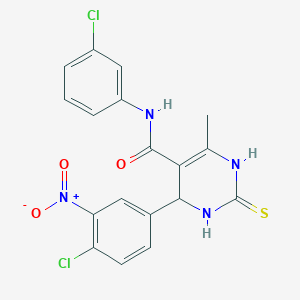

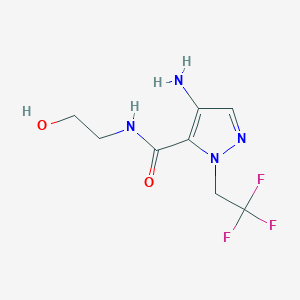
![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)